molecular formula C15H32OSi B3054864 Cyclododecanol, TMS CAS No. 6221-91-6

Cyclododecanol, TMS

Cat. No.: B3054864
CAS No.: 6221-91-6
M. Wt: 256.5 g/mol
InChI Key: GUWMBGFOFMRCMB-UHFFFAOYSA-N
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Description

Cyclododecanol is a twelve-carbon cyclic alcohol with the molecular formula C₁₂H₂₄O. It is a white crystalline solid with a melting point of 76-80°C and a boiling point of 272.7°C . Cyclododecanol is used in various industrial applications, including the production of fragrances, lubricants, and as an intermediate in organic synthesis.

Chemical Reactions Analysis

Cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form cyclododecanone. This reaction can be carried out using reagents such as hydrogen peroxide and catalysts like hexadecyl trimethyl ammonium heteropolyphosphatotungstate . The major product of this reaction is cyclododecanone, which is an important intermediate in the production of nylon-12.

Mechanism of Action

The mechanism of action of cyclododecanol involves its interaction with various molecular targets and pathways. In oxidation reactions, cyclododecanol is converted to cyclododecanone through the removal of hydrogen atoms and the addition of oxygen atoms. This process is facilitated by catalysts that promote the transfer of oxygen from hydrogen peroxide to cyclododecanol . The molecular targets in this reaction include the hydroxyl group of cyclododecanol and the oxygen atoms from hydrogen peroxide.

Comparison with Similar Compounds

Cyclododecanol can be compared with other cyclic alcohols such as cyclohexanol and cyclooctanol. While all these compounds share a similar cyclic structure, cyclododecanol has a larger ring size, which can influence its reactivity and physical properties. For example, cyclododecanol has a higher melting and boiling point compared to cyclohexanol and cyclooctanol due to its larger molecular size . Additionally, cyclododecanol is used in different industrial applications compared to its smaller counterparts, highlighting its uniqueness in the field of organic synthesis.

Similar Compounds

  • Cyclohexanol
  • Cyclooctanol
  • Cyclododecanone

Properties

IUPAC Name

cyclododecyloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32OSi/c1-17(2,3)16-15-13-11-9-7-5-4-6-8-10-12-14-15/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWMBGFOFMRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1CCCCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335561
Record name Cyclododecanol, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-91-6
Record name Cyclododecanol, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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